molecular formula C12H13ClN2O4S B14727038 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide CAS No. 5330-96-1

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide

Cat. No.: B14727038
CAS No.: 5330-96-1
M. Wt: 316.76 g/mol
InChI Key: LTAJOOMBQCYMBL-UHFFFAOYSA-N
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Description

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide (IUPAC name: (2R)-2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide, CAS RN: 304432-97-1) is a nitroaromatic compound featuring a 2,4-dinitrophenyl group linked via a sulfanyl moiety to a stereospecific 2-chlorocyclohexyl substituent (R-configuration at C2) . The molecule combines electron-withdrawing nitro groups with a sterically hindered cyclohexylchloride substituent, which may influence its reactivity and stability.

Properties

CAS No.

5330-96-1

Molecular Formula

C12H13ClN2O4S

Molecular Weight

316.76 g/mol

IUPAC Name

1-(2-chlorocyclohexyl)sulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H13ClN2O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2

InChI Key

LTAJOOMBQCYMBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with a chlorocyclohexyl thiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the sulfide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form a sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.

    Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with thiol-containing proteins, potentially affecting their function .

Comparison with Similar Compounds

Structural and Reactivity Trends

The reactivity of 2,4-dinitrophenyl derivatives is heavily influenced by the nature of the substituent (X) attached to the sulfur atom. A comparative study of analogs (Table 1) highlights key differences in reaction kinetics with hydrazine in dimethyl sulfoxide (DMSO) :

Table 1: Kinetic and Thermodynamic Parameters for Reactions of 2,4-Dinitrophenyl Derivatives with Hydrazine
Compound (X) Second-Order Rate Constant ($k_A$, M$^{-1}$s$^{-1}$) ΔH° (kJ/mol) ΔS° (J/mol·K)
1-Methoxy (X = –OMe) Not reported Not reported Not reported
Phenyl ether (X = –OPh) Moderate $k_A$ (specific value unavailable) Lower ΔH° Moderate ΔS°
Phenyl sulfide (X = –SPh) Higher $k_A$ than ether analogs Higher ΔH° More negative ΔS°
Phenyl sulfone (X = –SO$_2$Ph) Lower $k_A$ than sulfide Highest ΔH° Most negative ΔS°

Key Findings :

  • Substituent Effects : Sulfide derivatives (e.g., 2,4-dinitrophenyl phenyl sulfide) exhibit higher $k_A$ values than ethers or sulfones, attributed to the sulfur atom’s polarizability, which facilitates nucleophilic attack at the ipso-carbon .
  • Thermodynamics : Sulfone derivatives (X = –SO$_2$Ph) show the highest activation enthalpy (ΔH°) and most negative entropy (ΔS°), likely due to increased steric and electronic demands from the sulfone group.

Contrast with 2-Chlorocyclohexyl 2,4-Dinitrophenyl Sulfide

While direct kinetic data for the target compound is unavailable, structural inferences can be drawn:

Electronic Effects : The electron-withdrawing chlorine atom on the cyclohexyl ring may enhance the electrophilicity of the ipso-carbon, counterbalancing steric effects.

Stereochemical Influence: The R-configuration at C2 of the cyclohexyl group could lead to stereoselective reactivity, a factor absent in non-chiral analogs like phenyl sulfide .

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